Home > Products > Screening Compounds P7589 > (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone - 1219906-09-8

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone

Catalog Number: EVT-2855033
CAS Number: 1219906-09-8
Molecular Formula: C22H21FN2O3
Molecular Weight: 380.419
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This group of compounds, including the potent P-gp modulator 2‐[(1‐{4‐[2‐(6,7‐dimethoxy‐3,4‐dihydroisoquinolin‐2(1H)‐yl)ethyl]phenyl}‐1H‐1,2,3‐triazol‐4‐yl)methoxy]‐N‐(p‐tolyl)benzamide (compound 7h) , exhibit promising activity in reversing P-glycoprotein (P-gp) mediated multidrug resistance, a major obstacle in cancer chemotherapy.
  • Relevance: These compounds share the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety with (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone. The variation lies in the substituent at the 2-position of the tetrahydroisoquinoline ring. While the target compound features a (4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone substituent, this compound class incorporates a 2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl group at that position.

6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124)

  • Compound Description: YM-252124 is a major human metabolite of the If channel inhibitor YM758. Studies indicate that YM-252124 is likely secreted into urine via hOCT2/rOCT2 transporters.
  • Relevance: Similar to (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone, YM-252124 possesses the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure. The difference lies in the substituent at the 2-position, where YM-252124 features a [(3R)-piperidin-3-ylcarbonyl] group instead of the (4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone present in the target compound.

6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone (TQ9)

  • Compound Description: TQ9 displays significant tumor-specific cytotoxicity, particularly against human oral squamous cell carcinoma cell lines. Notably, it induces autophagy in these cells rather than apoptosis.

4-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-(4-fluorophenyl)oxazole (1a)

  • Compound Description: [(18)F]1a is a novel radiopharmaceutical developed for potential use in positron emission tomography (PET) imaging of P-glycoprotein (P-gp) function at the blood-brain barrier.
  • Relevance: This compound shares the 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl core structure with (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone. Both compounds also feature a 4-fluorophenyl group, but their connectivity and overall structures differ. The target compound features a methanone linker, which is absent in compound 1a.

6,7-Dimethoxy-2-[4-[1-(4-fluorophenyl)-1H-indol-3-yl]butyl]-1,2,3,4-tetrahydroisoquinoline (15)

  • Compound Description: Compound 15 displays high-affinity for σ2 receptors and significant antiproliferative activity in MCF7 breast adenocarcinoma cells, including doxorubicin-resistant MCF7adr cells. Notably, it can reverse P-gp-mediated resistance, potentially restoring the efficacy of doxorubicin.
  • Relevance: Similar to (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone, compound 15 incorporates both the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline motif and a 4-fluorophenyl substituent. The key difference lies in the linker between these moieties. In the target compound, it's a methanone bridge linked to a pyrrole, while in compound 15, it's a butyl chain connected to an indole.

2-[3,4-bis(4-methoxyphenyl)isoxazol-5-yl]-1-[6,7-dimethoxy-3,4-dihydroisoquinolin-2-(1H)-yl]ethanone (17)

  • Compound Description: Compound 17 is a potent and selective COX-2 inhibitor with sub-micromolar activity. It has been shown to interact with P-glycoprotein.

(3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone (CIQ)

  • Compound Description: CIQ is a selective positive allosteric modulator (PAM) of NMDA receptors containing GluN2C and GluN2D subunits. It enhances the response of these receptors to agonist activation without exhibiting agonist activity itself. CIQ has no effect on NMDA receptors containing GluN2A and GluN2B subunits.
  • Relevance: This compound shares the 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone core structure with (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone. The key difference lies in the substituent on the methanone group. CIQ has a 3-chlorophenyl group, while the target compound features a 4-(4-fluorophenyl)-1H-pyrrol-2-yl substituent.

Properties

CAS Number

1219906-09-8

Product Name

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone

Molecular Formula

C22H21FN2O3

Molecular Weight

380.419

InChI

InChI=1S/C22H21FN2O3/c1-27-20-10-15-7-8-25(13-17(15)11-21(20)28-2)22(26)19-9-16(12-24-19)14-3-5-18(23)6-4-14/h3-6,9-12,24H,7-8,13H2,1-2H3

InChI Key

DPKLCUOUTUYGBQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.